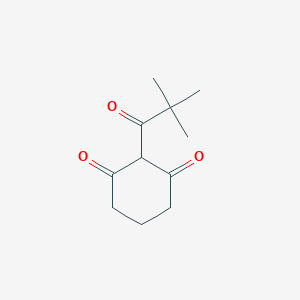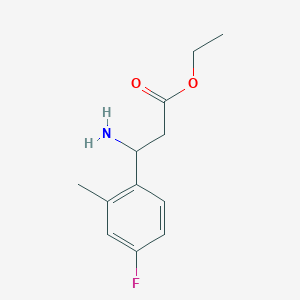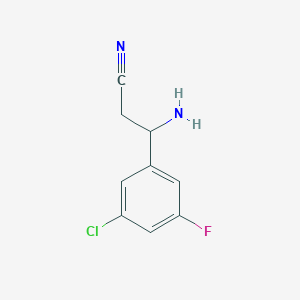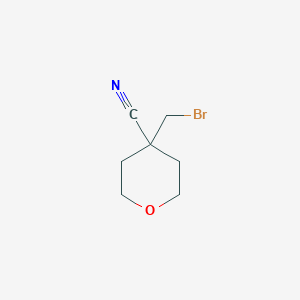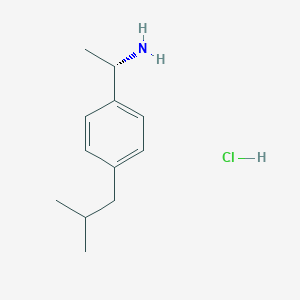![molecular formula C13H22N2O2 B15238392 tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of two nitrogen atoms within its spirocyclic framework, making it an interesting subject for research in various fields of chemistry and biology.
Méthodes De Préparation
The synthesis of tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the hydrogenation of a precursor compound in the presence of a palladium catalyst. For example, a compound can be hydrogenated in methanol at room temperature using 20% palladium hydroxide on carbon as a catalyst . This method yields the desired product with a moderate yield.
Analyse Des Réactions Chimiques
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between small molecules and biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate exerts its effects involves interactions with various molecular targets. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways and processes, making the compound a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
These compounds share similar spirocyclic frameworks but differ in the size and arrangement of their rings. The unique structure of this compound, with its specific ring system, sets it apart from these related compounds and contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H22N2O2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
tert-butyl 2,8-diazadispiro[3.1.36.14]decane-8-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-11(2,3)17-10(16)15-8-13(9-15)4-12(5-13)6-14-7-12/h14H,4-9H2,1-3H3 |
Clé InChI |
MKYQATAMJCCGRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)CC3(C2)CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15238310.png)
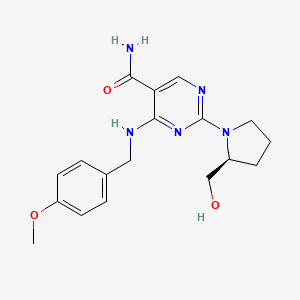
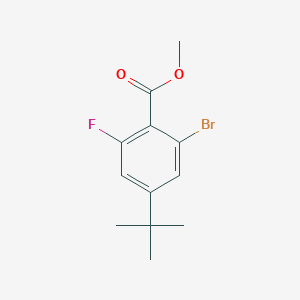
![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)
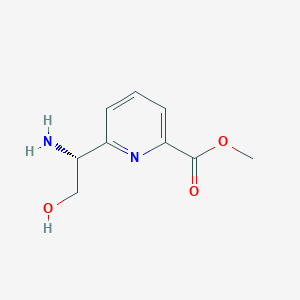
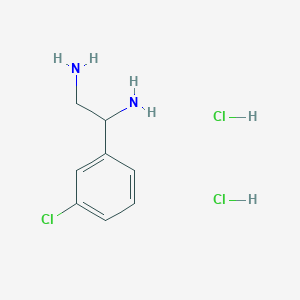

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl thiophene-2-carboxylate](/img/structure/B15238345.png)

